Cas no 81-20-9 (1,3-Dimethyl-2-nitrobenzene)

1,3-Dimethyl-2-nitrobenzene structure
1,3-Dimethyl-2-nitrobenzene structure
1,3-Dimethyl-2-nitrobenzene
81-20-9
C8H9NO2
151.162562131882
MFCD00007181
34241
6672

1,3-Dimethyl-2-nitrobenzene Properties

Names and Identifiers

    • 1,3-Dimethyl-2-nitrobenzene
    • 2,6-Dimethyl-1-nitrobenzene
    • 2,6-dimethylnitrobenzene
    • 2-Nitro-1,3-dimethylbenzene
    • 1,3-Dimethyl-2-nitrobenzene solution
    • 2-NITRO-M-XYLENE
    • 1,3-Dimethyl-2-nitrobenzene (ACI)
    • m-Xylene, 2-nitro- (6CI, 7CI, 8CI)
    • 2-Nitro-1,3-xylene
    • NSC 9811
    • +Expand
    • MFCD00007181
    • HDFQKJQEWGVKCQ-UHFFFAOYSA-N
    • 1S/C8H9NO2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3
    • [O-][N+](C1C(C)=CC=CC=1C)=O
    • 2046066

Computed Properties

  • 151.06300
  • 0
  • 0
  • 1
  • 151.063329
  • 11
  • 143
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 45.8

Experimental Properties

  • 2.73480
  • 45.82000
  • n20/D 1.521(lit.)
  • Insoluble
  • 222°C
  • 14-16 °C (lit.)
  • 0.1±0.4 mmHg at 25°C
  • Fahrenheit: 190.4 ° f
    Celsius: 88 ° c
  • Pale yellow liquid [1]
  • Stable. Incompatible with strong oxidizing agents.
  • Insoluble in water, soluble in ethanol [7]
  • 1.112 g/mL at 25 °C(lit.)

1,3-Dimethyl-2-nitrobenzene Security Information

  • GHS09 GHS09
  • ZE4686000
  • 3
  • 6.1
  • S61-S36/37-S36-S26-S16
  • II
  • R20/21; R51/53
  • N N
  • UN 1665 6.1/PG 2
  • H411
  • P273
  • dangerous
  • room temp
  • II
  • 51/53
  • warning
  • Yes
  • 6.1

1,3-Dimethyl-2-nitrobenzene Customs Data

  • 29042000
  • China Customs Code:

    2904209090

    Overview:

    2904209090 Other derivatives containing only nitro or nitroso groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2904209090 derivatives containing only nitro or only nitroso groups.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

1,3-Dimethyl-2-nitrobenzene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Water
Reference
A unique application of the sulfide reduction useful for the preparation of isomerically pure aromatic nitro compounds and anilines
Nickson, Thomas E., Journal of Organic Chemistry, 1986, 51(20), 3903-4

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium nitrate ,  Sulfuric acid Catalysts: Bronze Solvents: Ethanol ,  Dichloromethane ,  Water
2.1 Reagents: Nitric acid Solvents: Water
Reference
A unique application of the sulfide reduction useful for the preparation of isomerically pure aromatic nitro compounds and anilines
Nickson, Thomas E., Journal of Organic Chemistry, 1986, 51(20), 3903-4

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Disodium sulfide ,  Sulfur ,  Ammonium chloride Solvents: Methanol ,  Water
1.2 Reagents: Hydrochloric acid
2.1 Reagents: Sodium nitrate ,  Sulfuric acid Catalysts: Bronze Solvents: Ethanol ,  Dichloromethane ,  Water
3.1 Reagents: Nitric acid Solvents: Water
Reference
A unique application of the sulfide reduction useful for the preparation of isomerically pure aromatic nitro compounds and anilines
Nickson, Thomas E., Journal of Organic Chemistry, 1986, 51(20), 3903-4

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Potassium iodide Solvents: Acetonitrile ,  Water ;  30 min, rt; 15 h, 80 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Selective oxidation of aromatic amines to nitro derivatives using potassium iodide-tert-butyl hydroperoxide catalytic system
Reddy, K. Rajender; et al, Advanced Synthesis & Catalysis, 2009, 351, 93-96

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Cobalt acetate tetrahydrate Solvents: Acetonitrile ;  1 h, 85 °C; 85 °C → rt
1.2 Solvents: Water ;  rt
Reference
Co(OAc)2/TBHP as a Highly Active Catalytic System for the Selective Oxidation of Aromatic Amines to Nitro Derivatives
Wu, Liqiong; et al, Synthesis, 2023, 55(19), 3104-3108

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Cupric acetate ,  Aluminum isopropoxide ,  Phosphoric acid Solvents: Acetonitrile ;  4 h, 60 °C
Reference
Superior Catalytic Performance of Hierarchically Micro-Meso-Macroporous CuAlPO-5 for the Oxidation of Aromatic Amines under Mild Conditions
Ke, Qingping; et al, ChemCatChem, 2017, 9(5), 733-737

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Nitrogen dioxide
Reference
Thermal and Photochemical Nitration of Aromatic Hydrocarbons with Nitrogen Dioxide
Bosch, E.; et al, Journal of Organic Chemistry, 1994, 59(12), 3314-25

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Nitric acid ,  Water Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) Solvents: Acetic anhydride ;  rt; 0.25 h, reflux
Reference
Nitration of Aromatic Compounds Catalyzed by Divanadium-Substituted Molybdophosphoric Acid, H5[PMo10V2O40]
Heravi, Majid M.; et al, Monatshefte fuer Chemie, 2007, 138(5), 449-452

Synthetic Circuit 9

Reaction Conditions
Reference
Studies on nitration of aromatic compounds. VI. Nitration of substituted benzenes with nitric acid in the presence of ion-exchange resins
Kameo, Takashi; et al, Nippon Kagaku Kaishi, 1983, (3), 414-19

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Bis(trifluoroacetoxy)iodobenzene ,  Sodium nitrite Solvents: Acetonitrile ;  3 h, rt
Reference
A novel transition metal free [bis-(trifluoroacetoxy)iodo]benzene (PIFA) mediated oxidative ipso nitration of organoboronic acids
Chatterjee, Nachiketa; et al, Organic & Biomolecular Chemistry, 2015, 13(17), 4828-4832

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Ferric nitrate Solvents: Toluene ;  18 h, 80 °C
Reference
Efficient ipso-nitration of arylboronic acids with iron nitrate as the nitro source
Jiang, Min; et al, RSC Advances, 2013, 3(48), 25602-25604

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium persulfate ,  Bismuth nitrate Solvents: Benzene ;  12 h, 70 °C
Reference
ipso-Nitration of Arylboronic Acids with Bismuth Nitrate and Perdisulfate
Manna, Srimanta; et al, Organic Letters, 2012, 14(7), 1736-1739

Synthetic Circuit 13

Reaction Conditions
Reference
Regiospecific functionalization of toluene and m-xylene
Felix, Guy; et al, Journal of Chemical Research, 1980, (7), 236-7

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Boron trifluoride Solvents: Diethyl ether
Reference
Aromatic substitution. 47. Acid-catalyzed transfer nitration of aromatics with N-nitropyrazole, a convenient new nitrating agent
Olah, George A.; et al, Journal of Organic Chemistry, 1981, 46(13), 2706-9

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran
Reference
New polymer-bound haloarene chromium dicarbonyl isocyanide complexes: a successful study validating their use in chemistry
Maiorana, Stefano; et al, Tetrahedron Letters, 2000, 41(37), 7271-7275

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Oxygen
2.1 -
Reference
Regiospecific functionalization of toluene and m-xylene
Felix, Guy; et al, Journal of Chemical Research, 1980, (7), 236-7

Synthetic Circuit 17

Reaction Conditions
1.1 -
2.1 Reagents: Oxygen
3.1 -
Reference
Regiospecific functionalization of toluene and m-xylene
Felix, Guy; et al, Journal of Chemical Research, 1980, (7), 236-7

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Nitric acid Catalysts: Sulfuric acid (sulfated zirconia (ZrO2), nanomaterial loaded on magnetic iron oxide (…) ,  Titania (sulfated titania (TiO2), nanomaterial loaded on magnetic iron oxide (F…) Solvents: Carbon tetrachloride ,  Water ;  rt; rt → 50 °C; 1.5 h, 50 °C
Reference
Regioselective Nitration of Aromatics with Nanomagnetic Solid Superacid SO42-/ZrO2-MxOy-Fe3O4 and Its Theoretical Studies
Wang, Peng Cheng; et al, ChemPlusChem, 2013, 78(4), 310-317

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Catalysts: Sodium dodecylsulfonate ;  rt → 30 °C; 1.5 h, 30 °C; 30 °C → 50 °C; 3 h, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Regioselective nitration of aromatics under phase-transfer catalysis conditions
Wang, Peng-Cheng; et al, Catalysis Communications, 2011, 14(1), 42-47

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Nitric acid Catalysts: Zirconium dioxide (sulfated) ,  Titania (sulfated) Solvents: Carbon tetrachloride ,  Water ;  rt; rt → 50 °C; 2 h, 50 °C
Reference
Preparation, catalytic performance and theoretical study of porous sulfated binary metal oxides shell (SO42-/M1xOy-M2xOy) using pollen grain templates
Wang, Peng cheng; et al, Catalysis Communications, 2013, 39, 90-95

Synthetic Circuit 21

Reaction Conditions
1.1 Solvents: Ethylammonium nitrate ;  > 1 min, rt
1.2 Reagents: Trifluoroacetic anhydride ;  -5 °C; 70 min, -5 °C → rt
Reference
Ethylammonium Nitrate (EAN)/Tf2O and EAN/TFAA: Ionic Liquid Based Systems for Aromatic Nitration
Aridoss, Gopalakrishnan; et al, Journal of Organic Chemistry, 2011, 76(19), 8088-8094

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Acetic anhydride ;  0 °C; 30 min, rt; 24 h, rt
Reference
Regioselective Nitration of m-Xylene Catalyzed by Zeolite Catalyst
Dong, Xiongzi; et al, Australian Journal of Chemistry, 2015, 68(7), 1122-1128

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: Benzenesulfonic acid, 2,4-dinitro-, lanthanum(3+) salt (3:1) Solvents: 1,2-Dichloroethane ,  Water ;  16 h, reflux
Reference
Lanthanide(III) nitrobenzenesulfonates as new nitration catalysts: The role of the metal and of the counterion in the catalytic efficiency
Parac-Vogt, Tatjana N.; et al, European Journal of Organic Chemistry, 2004, (22), 4560-4566

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: Indium triflate Solvents: Water ;  4 h, rt; 20 h, 60 °C
Reference
Indium triflate as a recyclable catalyst for the nitration of aromatic compounds without a halogenated solvent
Yin, Wan-Po; et al, Journal of Chemical Research, 2006, (9), 549-551

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, ytter… Solvents: Water
Reference
Perfluorinated rare earth metals catalyzed nitration of aromatic compounds
Shi, Min; et al, Journal of Fluorine Chemistry, 2002, 113(2), 207-209

1,3-Dimethyl-2-nitrobenzene Raw materials

1,3-Dimethyl-2-nitrobenzene Preparation Products

1,3-Dimethyl-2-nitrobenzene Related Literature